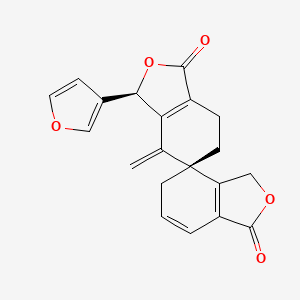
Salvileucalin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salvileucalin A is a neo-clerodane related diterpenoid that can be isolated from the aerial parts of Salvia leucantha . This compound has garnered attention due to its unique structure and potential biological activities.
Vorbereitungsmethoden
Salvileucalin A can be isolated from the aerial parts of Salvia leucantha . The synthetic routes for this compound involve complex organic synthesis techniques. One method involves the use of freshly dried solvents and reactions performed under a nitrogen atmosphere . Common solvents used include tetrahydrofuran, methylene chloride, diethyl ether, acetonitrile, toluene, and benzene
Analyse Chemischer Reaktionen
Salvileucalin A undergoes various chemical reactions, including oxidation and intramolecular Diels-Alder reactions . Common reagents used in these reactions include rhodium(II) acetate, copper(II) acetylacetonate, and tetrakis(triphenylphosphine)palladium(0) . Major products formed from these reactions include other neo-clerodane diterpenoids such as salvileucalin B and salvileucalin C .
Wissenschaftliche Forschungsanwendungen
Salvileucalin A has been studied for its potential biological activities. It has shown cytotoxicity against A549 and HT-29 cells . Additionally, it has been investigated for its antimicrobial, antiprotozoal, antioxidant, phytotoxic, and insecticide effects . These properties make this compound a valuable compound for research in chemistry, biology, medicine, and industry.
Wirkmechanismus
The mechanism of action of salvileucalin A involves its conversion to salvileucalin B via oxidation and an enzymatic intramolecular Diels-Alder reaction . The molecular targets and pathways involved in its biological activities are still under investigation, but its unique structure suggests potential interactions with various cellular targets.
Vergleich Mit ähnlichen Verbindungen
Salvileucalin A is structurally related to other neo-clerodane diterpenoids such as salvileucalin B, salvileucalin C, and salvileucalin D . These compounds share a similar core structure but differ in their specific functional groups and biological activities. This compound is unique due to its specific arrangement of functional groups and its potential for various biological activities.
Eigenschaften
Molekularformel |
C20H16O5 |
|---|---|
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
(3'S,4R)-3'-(furan-3-yl)-4'-methylidenespiro[3,5-dihydro-2-benzofuran-4,5'-6,7-dihydro-3H-2-benzofuran]-1,1'-dione |
InChI |
InChI=1S/C20H16O5/c1-11-16-14(19(22)25-17(16)12-5-8-23-9-12)4-7-20(11)6-2-3-13-15(20)10-24-18(13)21/h2-3,5,8-9,17H,1,4,6-7,10H2/t17-,20+/m1/s1 |
InChI-Schlüssel |
RZECTVIURYBYDH-XLIONFOSSA-N |
Isomerische SMILES |
C=C1C2=C(CC[C@@]13CC=CC4=C3COC4=O)C(=O)O[C@@H]2C5=COC=C5 |
Kanonische SMILES |
C=C1C2=C(CCC13CC=CC4=C3COC4=O)C(=O)OC2C5=COC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


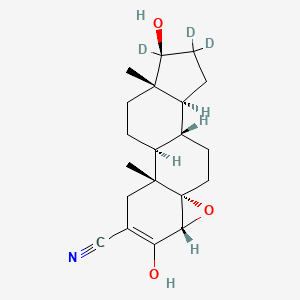
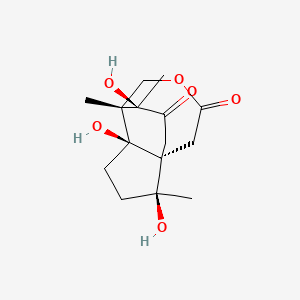
![acetamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378153.png)
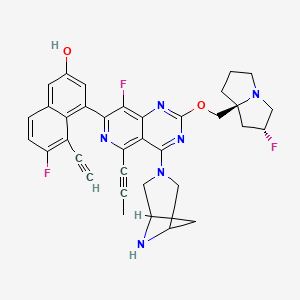
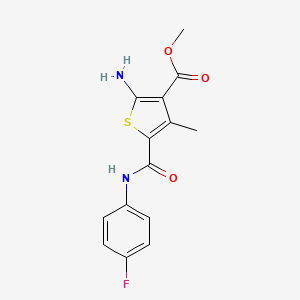


![4-{6-Amino-7-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-furo[3,2-c]pyridin-3-yl}-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B12378203.png)
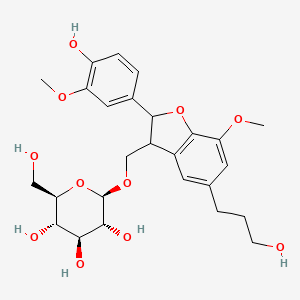
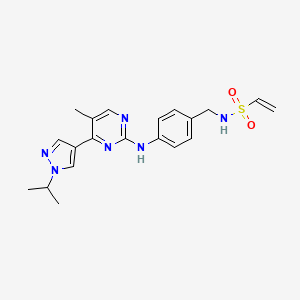
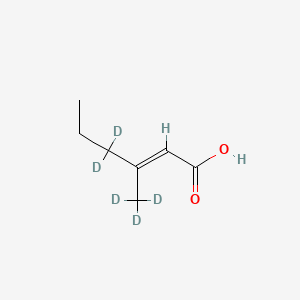
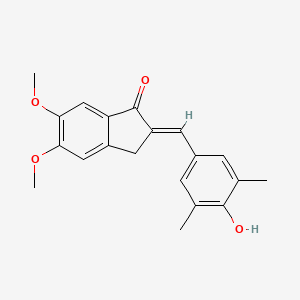
![2-[(1E,3E,5E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12378244.png)

